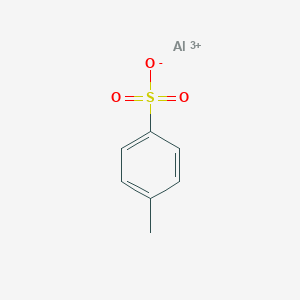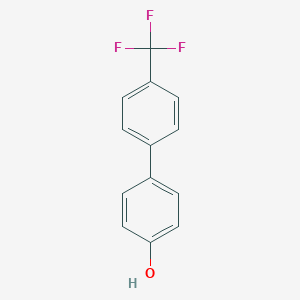
4-(4-Trifluoromethylphenyl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(4-Trifluoromethylphenyl)phenol often involves the reaction of phenols with fluorinated reagents under specific conditions. For instance, the synthesis of related fluorinated aromatic compounds can be achieved through reactions such as the direct electrophilic trifluoromethylation of phenols using specific reagents like copper/Togni reagent, leading to the selective substitution of the benzylic C-H bond with a CF3 group in certain solvents (Egami et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-(4-Trifluoromethylphenyl)phenol and its analogs can be elucidated through various spectroscopic methods. For example, the structural analysis of similar molecules is performed using techniques such as FTIR, UV-Vis, and NMR spectroscopy, supported by density functional theory (DFT) calculations to understand the electronic and structural properties, including bond lengths, angles, and molecular orbitals (Ulaş, 2021).
Chemical Reactions and Properties
4-(4-Trifluoromethylphenyl)phenol participates in various chemical reactions due to the presence of reactive sites on its molecule. For instance, the hydroxyl group and the trifluoromethyl group can undergo numerous transformations, including electrophilic aromatic substitution and coupling reactions. The reactivity of the trifluoromethyl group towards nucleophilic attack makes it a valuable moiety for the synthesis of more complex molecules (Itoh et al., 2002).
Wissenschaftliche Forschungsanwendungen
Electrochemistry
The electrochemical behavior of phenols, including 4-(4-Trifluoromethylphenyl)phenol, is notable in ionic liquids. In studies involving phenol and 4-tert-butyl-phenol, oxidation and formation of phenolate anions and phenoxyl radicals were observed. This research has implications for understanding the electrochemical properties of phenolic compounds in different environments (Villagrán et al., 2006).
Analytical Chemistry
In analytical chemistry, derivatives of 4-(4-Trifluoromethylphenyl)phenol have been used to improve the Berthelot reaction for determining ammonium in soil extracts and water. One study found that using the Na salt of 2-phenylphenol (PPS) instead of traditional chromogenic substrates like phenol and salicylate led to reduced interference from other compounds, thereby enhancing the accuracy of NH4-N determination (Rhine et al., 1998).
Organic Light-Emitting Diodes (OLEDs)
Research into organic light-emitting diodes (OLEDs) has utilized compounds similar to 4-(4-Trifluoromethylphenyl)phenol. For instance, iridium complexes with ancillary ligands related to 4-(4-Trifluoromethylphenyl)phenol demonstrated high efficiency and low efficiency roll-off, making them potential candidates for improved OLED technologies (Jin et al., 2014).
Organic Chemistry
In organic synthesis, 4-(4-Trifluoromethylphenyl)phenol-related compounds have been employed in various reactions. For instance, reactions involving anilides and phenyliodine(III) bis(trifluoroacetate) in different solvents led to the formation of acetyldiarylamines and phenols, demonstrating the versatility of such compounds in synthetic chemistry (Itoh et al., 2002).
Polymer Science
In polymer science, the synthesis and characterization of new types of polyphenols derived from 4-((2-phenylhydrazono)methyl)phenol (4-PHMP) have been explored. These polymers have shown potential for applications in solar-cell technologies due to their low band gap and high thermal stability (Demir, 2012).
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPOYLCQXONCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573870 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethylphenyl)phenol | |
CAS RN |
10355-13-2 | |
| Record name | 4-(4-Trifluoromethylphenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(trifluoromethyl)phenyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K99274P3DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

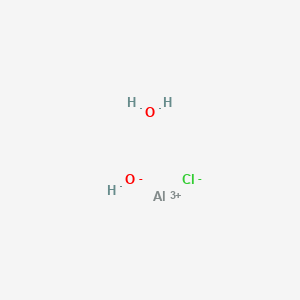
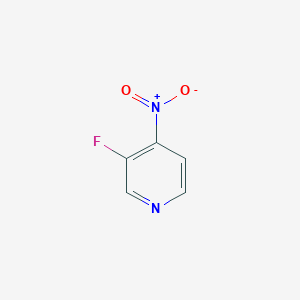
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)



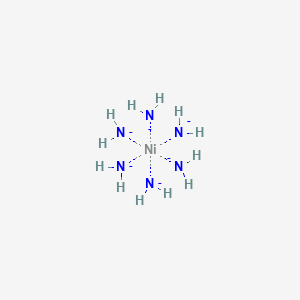

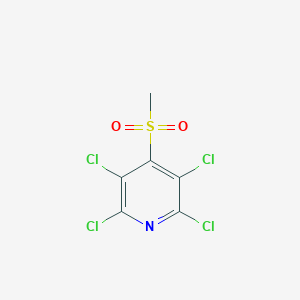



![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
